gamma-Linolenic Acid N-Hydroxysuccinimidyl Ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Gamma-Linolenic Acid N-Hydroxysuccinimidyl Ester is synthesized through the esterification of gamma-linolenic acid with N-hydroxysuccinimide. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Gamma-Linolenic Acid N-Hydroxysuccinimidyl Ester undergoes various chemical reactions, including:
Esterification: Formation of ester bonds with other compounds.
Hydrolysis: Breakdown of the ester bond in the presence of water.
Substitution: Replacement of the N-hydroxysuccinimidyl group with other functional groups.
Common Reagents and Conditions
Dicyclohexylcarbodiimide (DCC): Used as a coupling agent in esterification reactions.
Anhydrous Conditions: Essential to prevent hydrolysis during synthesis.
Major Products Formed
The major products formed from these reactions include various ester derivatives and hydrolyzed products, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Gamma-Linolenic Acid N-Hydroxysuccinimidyl Ester has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Gamma-Linolenic Acid N-Hydroxysuccinimidyl Ester involves the formation of ester bonds with target molecules. This esterification process allows the compound to modify and interact with various biochemical pathways and molecular targets . The N-hydroxysuccinimidyl group facilitates the formation of stable ester bonds, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
Gamma-Linolenic Acid: The parent compound, known for its anti-inflammatory properties.
N-Hydroxysuccinimide: A common reagent used in the synthesis of ester bonds.
Uniqueness
Gamma-Linolenic Acid N-Hydroxysuccinimidyl Ester is unique due to its ability to form stable ester bonds with a wide range of target molecules. This property makes it highly valuable in biochemical research and industrial applications .
Biological Activity
Gamma-Linolenic Acid (GLA) N-Hydroxysuccinimidyl Ester is a derivative of GLA, an omega-6 polyunsaturated fatty acid known for its various biological activities. This article reviews the biological activity of GLA N-hydroxysuccinimidyl ester, focusing on its anti-inflammatory properties, protective effects against oxidative stress, and potential therapeutic applications.
Overview of Gamma-Linolenic Acid
GLA is an 18-carbon fatty acid with three double bonds, classified as an omega-6 fatty acid. It is primarily found in plant oils such as evening primrose oil, borage oil, and black currant seed oil. GLA is converted in the body to dihomogamma-linolenic acid (DGLA) and arachidonic acid (AA), which are precursors to bioactive lipid mediators involved in inflammatory responses .
Anti-Inflammatory Effects
GLA exerts its anti-inflammatory effects through several mechanisms:
- Inhibition of Pro-inflammatory Cytokines : GLA has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6. This effect is mediated via the NF-kB signaling pathway, which is crucial in regulating immune responses .
- Modification of Eicosanoid Production : The conversion of GLA to DGLA leads to the production of anti-inflammatory eicosanoids. DGLA can be metabolized into prostaglandins that have anti-inflammatory properties, thereby reducing inflammation .
Protection Against Oxidative Stress
Research indicates that GLA can protect cells from oxidative stress induced by radiation and other harmful agents. In vitro studies demonstrated that GLA treatment reduced intracellular reactive oxygen species (ROS) levels and enhanced antioxidant enzyme activity in RAW 264.7 macrophage cells exposed to radiation .
In Vitro Studies
- Cell Viability : GLA has been shown to enhance cell viability in RAW 264.7 cells subjected to oxidative stress. The protective effect was attributed to its ability to modulate ROS levels and promote antioxidant defenses .
- Cytogenetic Damage : Studies indicated that GLA significantly decreased radiation-induced cytogenetic damage in cultured cells, suggesting a role in DNA protection during oxidative stress conditions .
In Vivo Studies
- Animal Models : In mouse models exposed to lethal doses of radiation, GLA supplementation resulted in improved survival rates and reduced intestinal injury, indicating its potential as a radioprotective agent .
- Clinical Implications : Clinical studies have suggested that GLA supplementation can improve outcomes in patients with inflammatory conditions such as asthma and atopic dermatitis by reducing leukotriene production and enhancing lung function .
Case Studies
Study | Condition | Dosage | Results |
---|---|---|---|
Arm et al., 2013 | Mild asthma | GLA 1.67 g/d + SDA 0.88 g/d | >50% decrease in basophil response; >35% decrease in neutrophil response |
Ziboh et al., 2004 | Atopic dermatitis | GLA 2 g/d | >20% decrease in leukotriene production (p<0.05) |
Gadek et al., 1999 | Acute lung injury | Combined GLA and n-3 PUFAs | Reduced days on ventilation and ICU stay |
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (6Z,9Z,12Z)-octadeca-6,9,12-trienoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)27-23-20(24)18-19-21(23)25/h6-7,9-10,12-13H,2-5,8,11,14-19H2,1H3/b7-6-,10-9-,13-12- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYAGMPCFLOGLR-QNEBEIHSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCCCCC(=O)ON1C(=O)CCC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\CCCCC(=O)ON1C(=O)CCC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.